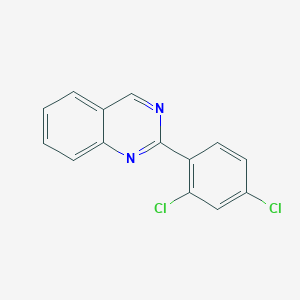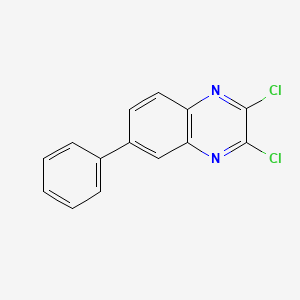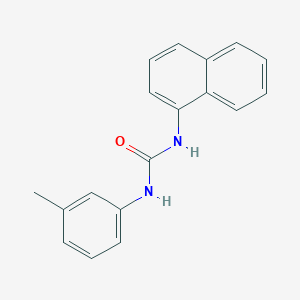
1-(Naphthalen-1-yl)-3-(m-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(ナフタレン-1-イル)-3-(m-トリル)ウレアは、ウレア類に属する有機化合物です。これは、ナフタレン環とトリル基がウレア部分に結合していることを特徴としています。
準備方法
合成経路と反応条件: 1-(ナフタレン-1-イル)-3-(m-トリル)ウレアは、1-ナフチルアミンとm-トリルイソシアネートの反応によって合成できます。この反応は、通常、ジクロロメタンまたはテトラヒドロフランなどの有機溶媒中で、還流条件下で行われます。反応は通常、60°C〜80°Cの温度で数時間行われ、完全な変換が確保されます。
工業生産方法: 工業的な環境では、1-(ナフタレン-1-イル)-3-(m-トリル)ウレアの合成には、反応効率と収率を最適化するために、連続フローリアクターが使用される場合があります。触媒と自動化システムの使用は、生産プロセスをさらに強化し、最終製品の高純度と一貫性を確保できます。
化学反応の分析
反応の種類: 1-(ナフタレン-1-イル)-3-(m-トリル)ウレアは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの強力な酸化剤を使用して酸化され、対応するナフトキノン誘導体を形成します。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、アミン誘導体を形成します。
置換: 化合物の芳香環は、硝酸またはハロゲンなどの試薬を使用して、ニトロ化またはハロゲン化などの求電子置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム、酢酸中の三酸化クロム。
還元: エーテル中の水素化リチウムアルミニウム、メタノール中の水素化ホウ素ナトリウム。
置換: ニトロ化のための硝酸、臭素化のための臭素。
主要な製品:
酸化: ナフトキノン誘導体。
還元: アミン誘導体。
置換: ニトロまたはハロゲン化誘導体。
科学研究における用途
1-(ナフタレン-1-イル)-3-(m-トリル)ウレアは、科学研究においていくつかの用途があります。
化学: これは、より複雑な有機分子の合成における構成要素として使用されます。そのユニークな構造により、新しい化学反応と経路の探索が可能になります。
生物学: この化合物は、抗菌性や抗癌性など、潜在的な生物学的活性を研究されています。これは、新しい医薬品の開発のためのリード化合物として役立ちます。
医学: 治療薬としての有効性を評価するための研究が進行中です。生物学的標的との相互作用が特に注目されています。
産業: この化合物は、その安定性と反応性のために、ポリマーやコーティングなどの高度な材料の開発に使用されています。
科学的研究の応用
1-(Naphthalen-1-yl)-3-(m-tolyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent. Its interactions with biological targets are of particular interest.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
1-(ナフタレン-1-イル)-3-(m-トリル)ウレアの作用機序には、特定の分子標的との相互作用が含まれます。生物系では、酵素や受容体に結合してその活性を調節する可能性があります。関連する経路には、酵素活性の阻害、細胞プロセスの破壊、または癌細胞のアポトーシスの誘導が含まれる場合があります。正確な分子メカニズムと経路を解明するには、詳細な研究が必要です。
類似の化合物:
1-(ナフタレン-1-イル)-3-フェニルウレア: トリル基の代わりにフェニル基を持つ類似の構造。
1-(ナフタレン-1-イル)-3-(p-トリル)ウレア: メタトリル基の代わりにパラトリル基を持つ類似の構造。
1-(ナフタレン-2-イル)-3-(m-トリル)ウレア: 1-位の代わりに2-位にナフタレン環が結合した類似の構造。
独自性: 1-(ナフタレン-1-イル)-3-(m-トリル)ウレアは、ナフタレンとトリル基の特定の位置によりユニークです。このユニークな配置は、その反応性、安定性、および生物学的標的との相互作用に影響を与え、さらなる研究開発のための注目すべき化合物になります。
類似化合物との比較
1-(Naphthalen-1-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a tolyl group.
1-(Naphthalen-1-yl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
1-(Naphthalen-2-yl)-3-(m-tolyl)urea: Similar structure but with the naphthalene ring attached at the 2-position instead of the 1-position.
Uniqueness: 1-(Naphthalen-1-yl)-3-(m-tolyl)urea is unique due to the specific positioning of the naphthalene and tolyl groups. This unique arrangement can influence its reactivity, stability, and interaction with biological targets, making it a compound of significant interest for further research and development.
特性
CAS番号 |
13256-81-0 |
|---|---|
分子式 |
C18H16N2O |
分子量 |
276.3 g/mol |
IUPAC名 |
1-(3-methylphenyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C18H16N2O/c1-13-6-4-9-15(12-13)19-18(21)20-17-11-5-8-14-7-2-3-10-16(14)17/h2-12H,1H3,(H2,19,20,21) |
InChIキー |
GBNNRDPSNNKGFH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=CC3=CC=CC=C32 |
溶解性 |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


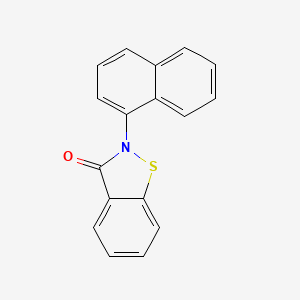
![2-[(E)-2-(4-chlorophenyl)vinyl]quinolin-8-ol](/img/structure/B11845870.png)
![6-Benzofurancarboxaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11845878.png)
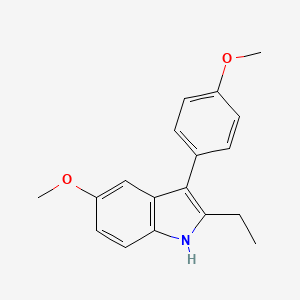

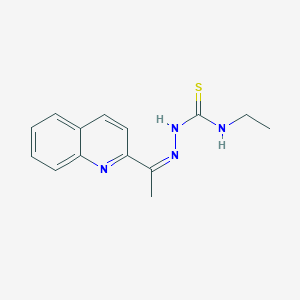
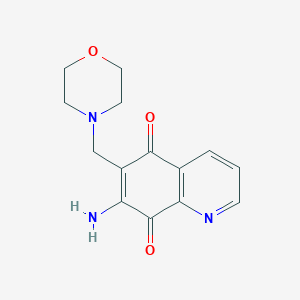
![Ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11845940.png)

![6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B11845957.png)
